N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-13-5-6-15(12-16(13)21-9-3-4-17(21)22)19-18(23)14-7-10-20(11-8-14)26(2,24)25/h5-6,12,14H,3-4,7-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQKEEOFLOWMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidinone Moiety: This step may involve the reaction of the piperidine derivative with a suitable pyrrolidinone precursor under specific conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a candidate for drug development, particularly if it exhibits pharmacological activity.
Industry: As an intermediate in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- Molecular Weight : ~408.43 (calculated).
- Key Substituents: Pyrimidinylamino group at the phenyl ring.
- Biological Activity : Exhibits dual antiangiogenic and DNA cleavage activities, making it a promising anticancer candidate .
- Comparison: Unlike the target compound, this analog lacks the 2-oxopyrrolidinyl and methylsulfonyl groups. The pyrimidinylamino group may facilitate DNA intercalation, while the absence of sulfonyl groups could reduce metabolic stability.
Imatinib Mesylate (Gleevec®)
- Molecular Weight : 589.5.
- Key Substituents: Benzamide backbone with a pyrimidinylamino group and methylpiperazine.
- Biological Activity : BCR-ABL tyrosine kinase inhibitor used in chronic myeloid leukemia .
- The 2-oxopyrrolidinyl group may confer distinct steric effects compared to Imatinib’s flexible methylpiperazine.
A939572
- Molecular Weight : 387.84.
- Key Substituents: Chlorophenoxy and methylcarbamoyl groups.
- Biological Activity: Not specified in evidence, but structural features suggest kinase or receptor modulation .
- Comparison: A939572’s chlorophenoxy group introduces lipophilicity, whereas the target compound’s methylsulfonyl group enhances polarity. This difference may influence membrane permeability and target selectivity.
Data Table: Structural and Pharmacological Comparison
Key Findings from Comparative Analysis
Structural Flexibility vs. Methylsulfonyl substituents (shared with 1798673-33-2 ) improve solubility and metabolic stability relative to lipophilic groups (e.g., chlorophenoxy in A939572) .
Biological Activity: Pyrimidinylamino analogs (e.g., compound) show DNA cleavage activity, suggesting the target compound’s pyrrolidinone group may alter DNA interaction mechanisms . Methylsulfonyl-piperidine derivatives are underrepresented in anticancer drug databases, indicating a novel structural niche for the target compound .
Pharmacokinetic Considerations :
- Higher molecular weight (~450) compared to A939572 (387.86) may reduce bioavailability but could be offset by the methylsulfonyl group’s polarity .
Biological Activity
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.45 g/mol. The structure includes a piperidine ring, a methylsulfonyl group, and a pyrrolidine moiety, which are critical for its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 374.45 g/mol |
| Solubility | Soluble in DMSO |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperidine core : This involves cyclization reactions starting from appropriate precursors.
- Introduction of the methylsulfonyl group : This can be achieved through sulfonation reactions.
- Coupling with the pyrrolidine moiety : This step is crucial for achieving the final compound structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antibiotic agent.
Antitumor Properties
Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
Neurological Effects
The compound has been investigated for its potential neuroprotective properties. It may modulate neurotransmitter levels, contributing to cognitive enhancement and neuroprotection in models of neurodegenerative diseases such as Alzheimer's.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyrrolidine rings can significantly influence potency and selectivity against specific biological targets.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Study : A study reported that derivatives of this compound exhibited potent antibacterial activity against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant bacteria.
- Cancer Research : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotection : Animal models showed that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation, supporting its role as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimizing reaction conditions (e.g., solvent selection, temperature, and catalysts) is critical. For example, dimethylformamide (DMF) and triethylamine are commonly used to facilitate amide bond formation in similar piperidine-carboxamide syntheses . Stepwise purification via column chromatography or recrystallization ensures intermediate purity. Monitoring by TLC or HPLC at each stage helps identify side products early .
Q. Which analytical techniques are essential for confirming structural integrity post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Validates proton environments and carbon frameworks, particularly for distinguishing amide and sulfonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity (>95%) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming the 2-oxopyrrolidin-1-yl and methylsulfonyl orientations .
Q. How do researchers design experiments to evaluate enzyme inhibition specificity?
- Methodological Answer : Use recombinant enzymes (e.g., kinases or proteases) in competitive inhibition assays with ATP/substrate analogs. Include positive controls (known inhibitors) and measure IC50 values via fluorescence or radiometric assays. Structural analogs with modified pyrrolidinone or sulfonyl groups can isolate pharmacophore contributions .
Advanced Research Questions
Q. How can contradictions in reported biological activities of structurally similar derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or structural nuances. For example, replacing the 4-methylphenyl group with a chlorobenzyl moiety in analogs alters lipophilicity and target binding . Systematic SAR studies with standardized assays (e.g., uniform cell lines, buffer systems) minimize variability .
Q. What strategies address poor bioavailability observed in in vivo studies of piperidine-4-carboxamide analogs?
- Methodological Answer :
- Linker Modifications : Introducing PEG or hydrophilic groups (e.g., hydroxyl) improves solubility .
- Prodrug Design : Masking the sulfonyl group with ester-based prodrugs enhances intestinal absorption .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes increase systemic exposure .
Q. What computational approaches predict binding affinities and guide structural modifications?
- Methodological Answer :
- Molecular Docking : Aligns the compound into target pockets (e.g., CGRP receptor) using software like AutoDock Vina, prioritizing interactions with key residues (e.g., Trp121, Lys235) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify flexible regions for modification .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity to prioritize synthetic targets .
Q. How can metabolic stability studies inform derivative development?
- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the pyrrolidinone ring). Introduce fluorine atoms or methyl groups to block CYP450-mediated degradation . LC-MS/MS tracks major metabolites for structural refinement .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on target selectivity across kinase panels?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., thermal shift vs. enzymatic activity). For instance, off-target effects observed in broad-spectrum kinase assays may arise from conserved ATP-binding domains. Generate isoform-specific crystal structures to rationalize selectivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
